molecular formula C8H15N3 B3357621 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine CAS No. 74337-17-0

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Cat. No.: B3357621
CAS No.: 74337-17-0
M. Wt: 153.22 g/mol
InChI Key: FRFLVDVEKQMGGB-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine is a synthetic organic compound with the molecular formula C8H15N3 . It features an imidazole heterocycle, a five-membered ring with two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry and biochemistry . This compound serves as a versatile building block in organic synthesis, particularly for the development of more complex molecular hybrids and conjugates. Its structure, which includes a flexible ethanamine linker attached to the imidazole core, makes it a valuable intermediate for pharmaceutical and biochemical research. Researchers value this amine for its potential in designing novel antibacterial agents . Imidazole derivatives are a significant area of study in combating antibiotic resistance, especially against ESKAPE pathogens. They can be hybridized with other pharmacophores to create new molecules that disrupt bacterial DNA synthesis or overcome existing resistance mechanisms . The isopropyl substitution on the imidazole ring can influence the compound's lipophilicity and steric profile, allowing for fine-tuning of its biological activity and physicochemical properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-yl-1H-imidazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(3-4-9)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFLVDVEKQMGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NC=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504426
Record name 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74337-17-0
Record name 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine (4-Isopropylhistamine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, commonly referred to in literature as 4-Isopropylhistamine .

Executive Summary

Compound Identity: 4-Isopropylhistamine (IPH) CAS Registry Number: 344299-48-5 (General analog category) / 99910-63-1 (Related isomer context) Molecular Formula: C


H

N

Molecular Weight: 153.22 g/mol

Core Application: 4-Isopropylhistamine serves as a critical negative control probe and a steric exclusion tool in histamine receptor pharmacology. Unlike its n-alkyl counterparts (e.g., 4-methylhistamine, 4-propylhistamine) which exhibit varying degrees of H2/H3/H4 agonism, the isopropyl substitution at position 4(5) introduces a specific steric bulk that abolishes affinity for the classical H1 and H2 receptors. This property makes it invaluable for mapping the steric tolerance of the histamine binding pocket.

Chemical Structure & Tautomerism

Structural Analysis

The molecule consists of an imidazole ring substituted at position 4 with a branched isopropyl group and at position 5 with an ethylamine side chain. Due to the rapid proton exchange on the imidazole nitrogens (


 and 

), the compound exists as an equilibrium mixture of two tautomers: 4-isopropylhistamine and 5-isopropylhistamine .
  • Tautomer A (4-iso): Isopropyl at C4, Ethylamine at C5.

  • Tautomer B (5-iso): Isopropyl at C5, Ethylamine at C4.

In solution, the equilibrium is influenced by pH and solvent polarity, but for receptor binding, the specific tautomer stabilized by the receptor's catalytic residues (e.g., Asp


 in H2 receptors) determines efficacy.
Visualization: Tautomeric Equilibrium

Tautomerism TautomerA 4-Isopropylhistamine (N-H at position 1) Equilibrium H+ Transfer (Fast Exchange) TautomerA->Equilibrium TautomerB 5-Isopropylhistamine (N-H at position 3) Equilibrium->TautomerB

Figure 1: Tautomeric equilibrium of 4-isopropylhistamine. The numbering shifts based on the location of the proton on the imidazole ring.

Physicochemical Properties[1][2][3][4][5][6]

PropertyValueContext
LogP (Predicted) 0.85 ± 0.2More lipophilic than Histamine (LogP -0.7) due to the isopropyl group.
pKa (Imidazole) ~6.8 - 7.2Slightly higher than histamine (6.0) due to the electron-donating inductive effect (+I) of the isopropyl group.
pKa (Amine) ~9.7Typical for primary alkyl amines; protonated at physiological pH.
H-Bond Donors 2Imidazole N-H, Amine NH2.
H-Bond Acceptors 2Imidazole N, Amine N.
Solubility High (Water)Soluble as a hydrochloride or dihydrochloride salt.

Synthesis & Manufacturing

The synthesis of 4-isopropylhistamine presents a challenge due to the steric hindrance of the isopropyl group. A reliable route involves the modification of a pre-formed imidazole ring rather than cyclization of a bulky amidine.

Synthetic Pathway (Modified Windaus-Vogt Procedure)

This protocol avoids the low yields associated with direct alkylation.

  • Starting Material: 4-Isopropyl-1H-imidazole.

  • Formylation: Reaction with formaldehyde to yield 4-isopropyl-5-methanol-imidazole.

  • Chlorination: Conversion of the alcohol to the chloride using thionyl chloride (

    
    ).
    
  • Cyanation: Nucleophilic substitution with Sodium Cyanide (

    
    ) to form the acetonitrile derivative.
    
  • Reduction: Catalytic hydrogenation or Lithium Aluminum Hydride (

    
    ) reduction to the final amine.
    
Experimental Workflow Diagram

Synthesis Start 4-Isopropylimidazole Step1 Hydroxymethylation (HCHO, 100°C) Start->Step1 Inter1 4-Isopropyl-5-hydroxymethylimidazole Step1->Inter1 Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 4-Isopropyl-5-chloromethylimidazole Step2->Inter2 Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 4-Isopropyl-5-cyanomethylimidazole Step3->Inter3 Step4 Reduction (LiAlH4, THF) Inter3->Step4 Final 4-Isopropylhistamine (Target) Step4->Final

Figure 2: Step-wise synthesis of 4-isopropylhistamine from 4-isopropylimidazole.

Detailed Protocol (Step 4: Reduction)

Note: This step is critical as incomplete reduction yields the intermediate imine.

  • Preparation : Suspend

    
     (3.0 equiv) in anhydrous THF under Argon atmosphere. Cool to 0°C.[1]
    
  • Addition : Dissolve 4-isopropyl-5-cyanomethylimidazole (1.0 equiv) in THF and add dropwise to the hydride suspension.

  • Reflux : Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH

    
     90:9:1).
    
  • Quench : Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Isolation : Filter the precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification : Convert to the dihydrochloride salt using ethanolic HCl for stability and recrystallize from Ethanol/Ether.

Pharmacology: Mechanism & SAR

The "Steric Exclusion" Effect

4-Isopropylhistamine is pharmacologically distinct because it is inactive at major histamine receptors, unlike 4-methylhistamine (H2 agonist) or 4-propylhistamine (H3 antagonist/partial agonist).

  • H1 Receptor (Guinea Pig Ileum): Inactive.[2] The receptor pocket cannot accommodate the branched isopropyl group adjacent to the proton-shuttle nitrogen.

  • H2 Receptor (Guinea Pig Atrium): Inactive. H2 activation requires a specific tautomeric shift. The bulky isopropyl group likely destabilizes the required tautomer or sterically clashes with transmembrane helices (TM3/TM5).

  • H3 Receptor: Low/Negligible affinity.[2] While n-alkyl chains (propyl, butyl) increase affinity via hydrophobic interaction, the branching of the isopropyl group prevents deep penetration into the hydrophobic pocket.

Comparative Potency Data
CompoundSubstituent (R)H2 Activity (Relative to Histamine = 100)H3 Activity (pA2)
Histamine -H100-
4-Methylhistamine -CH

43< 4.0
4-Ethylhistamine -CH

CH

~30~5.0
4-Propylhistamine -(CH

)

CH

< 16.3
4-Isopropylhistamine -CH(CH

)

0 (Inactive) Inactive / Very Low
Receptor Interaction Diagram

SAR Receptor Histamine Receptor Binding Pocket (Asp3.32 + Hydrophobic Region) Histamine Histamine (Native Ligand) Histamine->Receptor Perfect Fit (Activation) Methyl 4-Methylhistamine (H2 Selective) Methyl->Receptor Fits H2 Pocket (Agonist) Isopropyl 4-Isopropylhistamine (Steric Clash) Isopropyl->Receptor Steric Hindrance (No Binding)

Figure 3: Conceptual comparison of ligand fit. The isopropyl group creates a steric clash that prevents binding, rendering the molecule inactive.

References

  • Bertaccini, G., et al. (1979). "Effects of Alkyl Analogues of Histamine and Metiamide on the Isolated Guinea Pig Heart." International Journal of Pharmacology.

  • De Esch, I. J., et al. (1999).[3] "Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles." Bioorganic & Medicinal Chemistry.

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature.

  • PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information.

Sources

Introduction: The Histamine Receptor Family - A Landscape of Therapeutic Opportunity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Isopropylhistamine Derivatives

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacological profile of novel 4-isopropylhistamine derivatives. While public domain data on this specific chemical series is sparse, this document outlines a robust, scientifically-grounded strategy for their synthesis, screening, and characterization. By leveraging established principles of histamine receptor pharmacology and structure-activity relationships (SAR), we present a roadmap for researchers and drug development professionals. The guide details the causality behind experimental choices, provides step-by-step protocols for key in vitro assays, and offers a systematic approach to building a complete pharmacological profile, from initial receptor binding to functional activity and subtype selectivity. This document serves as a blueprint for investigating the therapeutic potential of 4-isopropylhistamine derivatives and similar novel chemical entities targeting the histaminergic system.

Histamine is a pivotal biogenic amine that modulates a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] It exerts its diverse effects by activating four distinct subtypes of G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3] Each receptor subtype is coupled to a different intracellular signaling cascade, leading to a unique functional response.[3][4]

  • Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C, leading to an increase in intracellular calcium.[3][5] It is a well-established target for anti-allergy medications.[6]

  • Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) levels.[3] H2R antagonists are used to reduce gastric acid production.[7]

  • Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, decreasing cAMP levels.[8] Primarily found in the central nervous system (CNS), it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[8][9] This makes it a target for cognitive and sleep disorders.[10][11]

  • Histamine H4 Receptor (H4R): Like the H3R, the H4R couples to Gi/o proteins to inhibit adenylyl cyclase.[12] It is highly expressed in immune cells, such as mast cells and eosinophils, and is considered a promising target for inflammatory and autoimmune diseases.[1][13]

The development of subtype-selective ligands has been instrumental in dissecting the roles of these receptors and has led to significant therapeutic advances. The exploration of novel chemical scaffolds is crucial for identifying next-generation therapeutics with improved efficacy and selectivity.

The Rationale for 4-Isopropylhistamine Derivatives as Chemical Probes

The structure of histamine—an imidazole ring connected to an ethylamine side chain—provides a foundational template for ligand design. Modifications at various positions can dramatically alter a compound's affinity and efficacy at the four receptor subtypes. The study of structure-activity relationships (SAR) aims to convert these observations into predictive molecular insights.[14]

The introduction of an isopropyl group at the 4-position of the imidazole ring is a strategic chemical modification. This bulky and lipophilic group serves several purposes:

  • Probing Steric Tolerance: The isopropyl group allows for the exploration of the size and shape of the ligand-binding pocket, providing insights into how well each receptor subtype can accommodate larger substituents.

  • Enhancing Hydrophobic Interactions: The non-polar nature of the isopropyl group can facilitate hydrophobic interactions with amino acid residues within the binding site, potentially increasing binding affinity.[15]

  • Modulating Selectivity: Substitutions on the imidazole ring are known to influence selectivity between the histamine receptor subtypes. For instance, methyl-substitution in the side chain is less tolerated by the H4R than the H3R, highlighting the subtle differences between these closely related receptors.[16]

By systematically synthesizing and testing a series of 4-isopropylhistamine derivatives—for example, by modifying the ethylamine side chain—researchers can build a detailed SAR profile to guide the development of potent and selective ligands.

A Roadmap for Pharmacological Profiling: A Multi-Receptor Assessment Strategy

A systematic screening cascade is essential to comprehensively define the pharmacological profile of a new chemical series. This process moves from broad binding affinity measurements to more detailed functional characterization and selectivity assessment.

Primary Screening: Receptor Binding Affinity

Causality: The first step is to determine if the synthesized compounds physically interact with the target receptors. A competitive radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor. This assay measures the ability of a non-labeled compound to displace a known, high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293 cells (or other suitable host cells) stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a 96-well plate, add a fixed concentration of cell membranes expressing the target receptor.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1R, [³H]-histamine for H4R).[17][18]

    • Add increasing concentrations of the unlabeled test compound (e.g., a 4-isopropylhistamine derivative).

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, non-labeled competitor (e.g., 10 µM mianserin for H1R).[17]

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate for a defined period (e.g., 60-240 minutes) at room temperature or 4°C to reach equilibrium.[17]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells Expressing Target Receptor homogenize 2. Homogenize Cells cell_culture->homogenize centrifuge1 3. Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 centrifuge2 4. High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend 5. Resuspend & Quantify Membrane Protein centrifuge2->resuspend plate_setup 6. Add Membranes, Radioligand & Test Compound to 96-Well Plate resuspend->plate_setup incubation 7. Incubate to Reach Equilibrium plate_setup->incubation filtration 8. Rapid Filtration to Separate Bound from Unbound Ligand incubation->filtration scintillation 9. Scintillation Counting to Measure Radioactivity filtration->scintillation calc_ic50 10. Calculate IC50 from Competition Curve scintillation->calc_ic50 calc_ki 11. Convert IC50 to Ki using Cheng-Prusoff Equation calc_ic50->calc_ki caption Workflow for a Competitive Radioligand Binding Assay.

Workflow for a Competitive Radioligand Binding Assay.
Secondary Screening: Functional Activity and Potency

Causality: A compound that binds to a receptor may act as an agonist (activating the receptor), an antagonist (blocking the agonist from binding and having no effect on its own), or an inverse agonist (reducing the receptor's basal or constitutive activity).[19] Functional assays are required to determine the compound's efficacy and potency (EC50 for agonists, IC50 for antagonists). These assays are tailored to the specific signaling pathway of each receptor subtype.[4]

G cluster_h1 H1R Signaling (Gq) cluster_h2 H2R Signaling (Gs) cluster_h3h4 H3R/H4R Signaling (Gi/o) h1r H1R gq Gq h1r->gq plc PLC gq->plc ca ↑ [Ca²⁺]i plc->ca h2r H2R gs Gs h2r->gs ac1 Adenylyl Cyclase gs->ac1 camp1 ↑ cAMP ac1->camp1 h3h4r H3R / H4R gi Gi/o h3h4r->gi ac2 Adenylyl Cyclase gi->ac2 camp2 ↓ cAMP ac2->camp2 caption Signaling Pathways of Histamine Receptor Subtypes.

Signaling Pathways of Histamine Receptor Subtypes.

Experimental Protocol: H1R Calcium Mobilization Assay (Gq-coupled)

  • Cell Preparation:

    • Plate cells expressing H1R in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free intracellular calcium.

  • Assay Execution:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reads.

    • Agonist Mode: Add increasing concentrations of the test compound and measure the peak fluorescence response over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a fixed, sub-maximal concentration (e.g., EC80) of a known H1R agonist (like histamine). Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Plot the fluorescence response against the log of the compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration causing 50% inhibition of the agonist response).

Experimental Protocol: H2R cAMP Accumulation Assay (Gs-coupled)

  • Cell Preparation:

    • Plate cells expressing H2R in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Assay Execution:

    • Agonist Mode: Add increasing concentrations of the test compound and incubate for a set time (e.g., 30 minutes).

    • Antagonist Mode: Pre-incubate with the test compound, then stimulate with a known H2R agonist.

  • Detection and Analysis:

    • Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as HTRF, ELISA, or AlphaScreen.

    • Analyze the data similarly to the calcium assay to determine EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: H3R/H4R cAMP Inhibition Assay (Gi/o-coupled)

  • Cell Preparation:

    • Plate cells expressing H3R or H4R in a 96-well plate.

    • Pre-treat with a PDE inhibitor.

  • Assay Execution:

    • Agonist/Inverse Agonist Mode: Add increasing concentrations of the test compound along with a fixed concentration of an adenylyl cyclase activator, such as forskolin. Agonists will inhibit the forskolin-stimulated cAMP production, while inverse agonists will further reduce the basal cAMP level.[20]

    • Antagonist Mode: Pre-incubate with the test compound, then add a known H3R/H4R agonist (e.g., (R)-α-methylhistamine for H3R, 4-methylhistamine for H4R) along with forskolin. Antagonists will reverse the inhibitory effect of the agonist on forskolin-stimulated cAMP levels.[18][20]

  • Detection and Analysis:

    • Measure cAMP levels as described for the H2R assay.

    • Calculate EC50/IC50 values based on the inhibition (agonist) or restoration (antagonist) of the cAMP signal.

Tertiary Screening: Receptor Subtype Selectivity

Causality: Therapeutic utility often depends on a compound's selectivity for a single receptor subtype to minimize off-target side effects. Selectivity is not an absolute measure but a ratio of a compound's affinity or potency at different receptors. A compound with a high selectivity ratio is more likely to produce a clean pharmacological effect in vivo.

Analysis:

  • Compile Data: Gather all Ki (from binding assays) and EC50/IC50 (from functional assays) values for a given compound across all four histamine receptors.

  • Calculate Selectivity Ratios:

    • Selectivity is calculated by dividing the Ki or EC50/IC50 value for the off-target receptor by the value for the on-target receptor.

    • For example, for a selective H4R antagonist:

      • H1 Selectivity = Ki (H1R) / Ki (H4R)

      • H2 Selectivity = Ki (H2R) / Ki (H4R)

      • H3 Selectivity = Ki (H3R) / Ki (H4R)

    • A selectivity ratio greater than 100-fold is often considered significant for a promising lead compound.[21]

Interpreting the Data: Building the Pharmacological Profile

The culmination of the screening cascade is a comprehensive dataset that defines the pharmacological profile of each derivative. Presenting this data in a structured table facilitates comparison and the identification of SAR trends.

Table 1: Hypothetical Pharmacological Data for a Series of 4-Isopropylhistamine Derivatives

CompoundR-Group ModificationH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)H4R Functional Assay (cAMP)H4R Selectivity (vs. H1/H2/H3)
1a -CH₃850>10,00025015Agonist, EC₅₀ = 45 nM57x / >667x / 17x
1b -CH₂CH₃1200>10,0004008Agonist, EC₅₀ = 22 nM150x / >1250x / 50x
1c -CH₂(Ph)>10,000>10,00055150Antagonist, IC₅₀ = 350 nM>67x / >67x / 0.4x
1d -H (4-isopropylhistamine)2500>10,00080050Agonist, EC₅₀ = 150 nM50x / >200x / 16x

SAR Interpretation from Hypothetical Data:

  • H4R Agonism: Small alkyl groups (R = -CH₃, -CH₂CH₃) on the terminal amine appear to confer H4R agonist activity. Increasing the alkyl chain length from methyl (1a) to ethyl (1b) improves both binding affinity (Ki 15 nM -> 8 nM) and functional potency (EC₅₀ 45 nM -> 22 nM), suggesting a favorable interaction in a hydrophobic pocket.

  • Switch to Antagonism: Introducing a large, bulky benzyl group (R = -CH₂(Ph), compound 1c) switches the functional activity from agonism to antagonism. This is a common phenomenon in GPCR pharmacology, where large substituents can occupy a space that prevents the receptor from adopting its active conformation.

  • Selectivity: The ethyl derivative (1b) shows the best selectivity profile for H4R over the other subtypes. The benzyl derivative (1c), however, loses its H4R selectivity and gains significant affinity for the H3R, indicating that the binding pockets of H3R and H4R may have different steric tolerances for this part of the molecule.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the pharmacological profile of novel 4-isopropylhistamine derivatives. By progressing through a cascade of binding and functional assays, researchers can efficiently determine the affinity, efficacy, potency, and selectivity of new compounds. The resulting SAR data is invaluable for guiding medicinal chemistry efforts to optimize lead compounds.

Promising candidates identified through this in vitro screening process should be advanced to further studies, including:

  • In vivo Efficacy Models: Testing compounds in animal models of allergy, inflammation, or cognitive disorders to demonstrate therapeutic potential.[21][22]

  • ADME/Tox Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to evaluate the drug-like properties of the compounds.

  • Kinetic Binding Studies: Investigating the association and dissociation rates (kon and koff) of ligands, as a long residence time at the target receptor can sometimes translate to improved in vivo efficacy.[17]

By adhering to this rigorous, multi-faceted approach, the scientific community can effectively explore the therapeutic potential of 4-isopropylhistamine derivatives and contribute to the development of novel medicines for histamine-mediated diseases.

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

  • Thurmond RL, et al. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. J Pharmacol Exp Ther. 2004;309(1):404-13. Available from: [Link]

  • Braden MR, et al. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology. 2011;61(4):643-50. Available from: [Link]

  • Stary E, et al. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Pharmaceuticals (Basel). 2024;17(7):927. Available from: [Link]

  • Kononowicz M, et al. In vitro study of histamine and histamine receptor ligands influence on the adhesion of purified human eosinophils to endothelium. Eur J Pharmacol. 2016;779:1-8. Available from: [Link]

  • Al-Subeh M, et al. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Int J Mol Sci. 2023;24(23):17066. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. 2005. Available from: [Link]

  • Thurmond RL, et al. The histamine H4 receptor: from orphan to the clinic. Front Pharmacol. 2015;6:65. Available from: [Link]

  • Lenselink EB, et al. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. J Med Chem. 2020;63(2):649-664. Available from: [Link]

  • Gbahou F, et al. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. Br J Pharmacol. 2006;147(7):744-54. Available from: [Link]

  • Walczyński K, et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure-Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. 2018;23(4):942. Available from: [Link]

  • InterPro. Histamine H4 receptor (IPR008102). EMBL-EBI. Available from: [Link]

  • Bowman IBR, et al. Inhibitors of histamine metabolism in vitro and in vivo. Correlations with antitrypanosomal activity. Biochem Pharmacol. 1980;29(19):2633-8. Available from: [Link]

  • Thangam EB, et al. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Front Immunol. 2018;9:1873. Available from: [Link]

  • Wikipedia. H3 receptor antagonist. Available from: [Link]

  • Sadek B, et al. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. Int J Mol Sci. 2023;24(24):17210. Available from: [Link]

  • Williams RH, et al. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. J Neurophysiol. 2015;114(2):1049-61. Available from: [Link]

  • Wikipedia. Histamine H3 receptor. Available from: [Link]

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  • Wikipedia. Histamine H4 receptor. Available from: [Link]

  • Stark H. Histamine H4 receptor agonists. Bioorg Med Chem. 2011;19(1):1-12. Available from: [Link]

  • Morisset S, et al. High constitutive activity of native H3 receptors regulates histamine neurons in brain. Nature. 2000;408(6814):860-4. Available from: [Link]

  • Ding B, et al. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Pharmaceuticals (Basel). 2024;17(2):156. Available from: [Link]

  • Esbenshade TA, et al. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Br J Pharmacol. 2008;154(6):1166-81. Available from: [Link]

  • Lim HD, et al. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. J Pharmacol Exp Ther. 2005;314(3):1310-21. Available from: [Link]

  • Fogel WA, et al. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Int J Mol Sci. 2020;21(9):3049. Available from: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Parameters such as molecular weight and the acid dissociation constant (pKa) are not mere data points; they are critical determinants of a molecule's behavior in physiological systems. These properties govern a compound's solubility, membrane permeability, receptor binding interactions, and overall pharmacokinetic and pharmacodynamic (ADME) profile.[1] This guide provides a comprehensive technical overview of 2-[4-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, a substituted imidazole derivative of interest to researchers in medicinal chemistry and pharmacology.

This document details the core molecular properties of the compound and presents field-proven, validated experimental protocols for their empirical determination. The methodologies are explained not just as a series of steps, but with an emphasis on the underlying scientific principles, ensuring that researchers can apply these techniques with a full understanding of their causality and integrity.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any novel compound is to establish its precise molecular identity. This includes its structure, elemental composition, and resultant molecular weight, alongside its ionization behavior (pKa), which dictates its charge state at a given pH.

Chemical Structure

The molecule features a central 1H-imidazole ring substituted at the 4-position with a propan-2-yl (isopropyl) group and at the 5-position with an ethan-1-amine side chain. The presence of both a heterocyclic imidazole ring and a primary aliphatic amine makes it a diprotic base.

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Quantitative Physicochemical Data

The key quantitative properties of the compound are summarized in the table below. The molecular weight is calculated based on the molecular formula, while the pKa values are estimated based on the known properties of its constituent functional groups—a primary aliphatic amine and a substituted imidazole ring.

PropertyValueMethod
Molecular Formula C₈H₁₇N₃Calculated
Molecular Weight 155.25 g/mol Calculated
pKa₁ (Primary Amine) ~9.5 - 10.5Estimated
pKa₂ (Imidazole Ring) ~7.0 - 8.0Estimated

Section 2: Acid-Base Dissociation Constants (pKa)

Theoretical Context and Significance

This compound is a polyprotic base, meaning it can accept more than one proton. The two primary sites of protonation are the lone pair of electrons on the primary amine's nitrogen atom and the sp²-hybridized nitrogen atom of the imidazole ring.

  • Primary Amine (pKa₁): The ethanamine side chain is a primary aliphatic amine. Such amines are strong bases, with typical pKa values for their conjugate acids in the range of 9 to 11.[2] This is the more basic of the two sites and will be the first to be protonated (i.e., it has the higher pKa value).

  • Imidazole Ring (pKa₂): The imidazole ring is an aromatic heterocycle that can also be protonated. The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0.[3] The presence of electron-donating alkyl substituents (the isopropyl and ethyl groups) on the ring increases the electron density, making the ring nitrogen slightly more basic. Therefore, the pKa for this group is expected to be slightly above 7.0.

The ionization state of these groups at physiological pH (~7.4) profoundly impacts the molecule's overall charge, lipophilicity, and ability to interact with biological targets. Accurate pKa determination is therefore a non-negotiable step in preclinical development.[1]

Section 3: Experimental Determination of Physicochemical Properties

Theoretical calculations and estimations provide a valuable starting point, but they must be confirmed by robust experimental data. This section outlines the gold-standard methodologies for determining the molecular weight and pKa values of small molecules like this compound.

Determination of Molecular Weight via Mass Spectrometry

Expertise & Rationale: Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[4][5] It provides high accuracy and sensitivity, capable of measuring mass to within a few parts per million (ppm), which is often sufficient to confirm the elemental composition of a compound.[5] Ionization techniques like Electrospray Ionization (ESI) are "soft" methods ideal for preventing fragmentation of the parent molecule, allowing for the clear identification of the protonated molecular ion ([M+H]⁺).

Self-Validation: The integrity of the measurement is ensured by calibrating the mass spectrometer immediately before the analysis using a reference compound with a known mass.[6] This internal or external calibration corrects for any drift in the instrument's mass-to-charge (m/z) scale.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using a standard calibration solution appropriate for the desired mass range.[6]

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion of interest will be the protonated molecule, [M+H]⁺.

  • Data Analysis: Determine the m/z value of the most abundant peak corresponding to the [M+H]⁺ ion. Subtract the mass of a proton (1.007 Da) to obtain the monoisotopic molecular weight of the neutral molecule.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output Prep Dissolve sample in 0.1% Formic Acid in Methanol Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Ionization Electrospray Ionization (ESI+) Infusion->Ionization Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Detector Detection Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Identify [M+H]⁺ Peak Calculate MW Spectrum->Analysis G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare Titrate Add Increments of Standardized HCl Prepare->Titrate Record Record pH vs. Volume (Allow for Equilibration) Titrate->Record Record->Titrate Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa Values at Half-Equivalence Points Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Expertise & Rationale: This method is applicable because the imidazole ring acts as a chromophore. The protonation state of the ring and the nearby primary amine alters the electronic structure of the molecule, leading to a pH-dependent change in its UV-Vis absorbance spectrum. [7]By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated, with the inflection point corresponding to the pKa. [8][9]This technique is more sensitive than potentiometry and requires significantly less sample.

Self-Validation: The observation of an isosbestic point—a wavelength at which the absorbance remains constant regardless of pH—provides strong evidence of a clean equilibrium between two species (the protonated and deprotonated forms), thereby validating the measurement. [7]Fitting the data to the theoretical Henderson-Hasselbalch equation provides a rigorous determination of the pKa.

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference (λ_max) for the two species.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa ranges (e.g., from pH 6 to 11).

  • Sample Measurement: Prepare a set of solutions with a constant, low concentration of the compound (e.g., 10-50 µM) in each buffer from the series.

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined λ_max.

  • Data Analysis: Plot absorbance versus pH. The data should form two sigmoidal curves. The pH at the inflection point of each curve is the pKa value.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis SelectWavelength Identify λmax at Extreme pH Values PrepareBuffers Prepare Buffer Series (Spanning pKa ranges) SelectWavelength->PrepareBuffers PrepareSamples Add Constant Conc. of Analyte to Buffers PrepareBuffers->PrepareSamples MeasureAbs Measure Absorbance at λmax for each pH PrepareSamples->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Fit Fit Sigmoidal Curve Plot->Fit pKa Determine pKa Values at Inflection Points Fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Expertise & Rationale: CE is a powerful, high-throughput technique that separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. [10]As the pH of the background electrolyte is varied, the net charge of the analyte changes, causing a corresponding change in its mobility. A plot of effective mobility versus pH generates a titration curve from which the pKa can be determined. [1]CE is particularly advantageous as it requires minute sample quantities, is tolerant of impurities, and can resolve pKa values that are closely spaced. [1] Self-Validation: The inclusion of one or more internal standards with known pKa values in the analysis run enhances the method's trustworthiness. [11]These standards correct for variations in electroosmotic flow (EOF) and buffer pH, eliminating systematic errors and increasing the accuracy of the determined pKa.

  • Electrolyte Preparation: Prepare a series of background electrolyte (BGE) buffers with identical ionic strength but varying pH values, spanning the range of interest (e.g., pH 6 to 11).

  • Sample Preparation: Dissolve the analyte at a low concentration (e.g., 0.1 mg/mL) in water or an appropriate solvent. Add a neutral marker (e.g., DMSO) to measure the electroosmotic flow. [1]3. CE Analysis: For each pH buffer, perform an injection of the sample mixture. Apply voltage and record the migration times of the analyte and the neutral marker.

  • Mobility Calculation: Calculate the effective electrophoretic mobility (µ_eff) of the analyte at each pH using the migration times.

  • Data Analysis: Plot the calculated µ_eff versus the pH of the BGE. Fit the data to the appropriate equation for a diprotic base to determine the two pKa values from the inflection points of the curve.

G cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Data Analysis PrepareBuffers Prepare BGE Buffers (Varying pH) Inject Inject Sample into Capillary with BGE PrepareBuffers->Inject PrepareSample Prepare Analyte with Neutral Marker (DMSO) PrepareSample->Inject Separate Apply Voltage and Measure Migration Times Inject->Separate Calculate Calculate Effective Mobility (µ_eff) at each pH Separate->Calculate Plot Plot µ_eff vs. pH Calculate->Plot pKa Determine pKa Values from Sigmoidal Fit Plot->pKa

Caption: Workflow for pKa determination by Capillary Electrophoresis.

Section 4: Conclusion

The compound this compound possesses a calculated molecular weight of 155.25 g/mol and is characterized as a diprotic base with two distinct pKa values associated with its primary amine and imidazole functionalities. The accurate experimental determination of these properties is crucial for its advancement in any research or drug development pipeline. The methodologies detailed in this guide—mass spectrometry for molecular weight, and potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis for pKa determination—represent robust, validated, and field-proven approaches. By applying these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions and advance their scientific objectives.

Section 5: References

  • Bouso, M., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Available at: [Link]

  • Wang, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Shiea, J. (2022). Application of Mass Spectrometry on Small Molecule Analysis. National Sun Yat-sen University. Available at: [Link]

  • Analiza, Inc. (2022). Using Capillary Electrophoresis to Measure pKa. Analiza. Available at: [Link]

  • LGC Ltd. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Available at: [Link]

  • Geiser, L., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Separation Science. Available at: [Link]

  • Altria, K. D. (2002). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis. Humana Press. Available at: [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Geiser, L., et al. (2005). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. Available at: [Link]

  • Acar, İ., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available at: [Link]

  • PubChem (n.d.). 2-(1H-Imidazol-5-yl)(ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_4)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Stein, S. E. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Alluri, V. S. P. V., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. Available at: [Link]

  • Chemagination (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]

  • Farkas, E., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]

  • AOCS (2024). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. AOCS. Available at: [Link]

  • Poturcu, K., & Çubuk Demiralay, E. (2023). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry by Dr. Anjali S. Rajbhoj (2022). How to find Pka of compound using UV visible spectroscopy. YouTube. Available at: [Link]

  • Yu, Z-H., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. Available at: [Link]

  • Mettler Toledo (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available at: [Link]

  • Klicić, J. J., et al. (2012). Prediction of pKa values using the PM6 semiempirical method. ResearchGate. Available at: [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina. Available at: [Link]

  • Pharmaffiliates (n.d.). 5739-10-6 | 2-(1H-Imidazol-1-yl)ethanamine (BSC). Pharmaffiliates. Available at: [Link]

  • Sumon, K. Z., et al. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Semantic Scholar. Available at: [Link]

  • American Elements (n.d.). (propan-2-yl)(propan-2-ylidene)amine | CAS 3332-08-9. American Elements. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • PubChem (n.d.). 4-Imidazolyl-2-ethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (n.d.). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link]

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literature review of histamine H3 receptor agonists and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Molecular Pharmacology, Structural Constraints, and Experimental Characterization

Executive Summary

The Histamine H3 receptor (H3R) functions as the primary "brake" of the histaminergic system. Unlike the H1 and H2 receptors, which primarily mediate postsynaptic signaling, the H3R is a presynaptic autoreceptor and heteroreceptor.[1] Its activation restricts the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine) via negative feedback loops.[2]

While H3R antagonists (e.g., Pitolisant) have achieved clinical success for narcolepsy by disinhibiting arousal pathways, H3R agonists remain critical pharmacological tools with underexplored therapeutic potential in neuropathic pain, neurogenic inflammation, and myocardial ischemia.

This guide provides a technical deep-dive into the structural requirements for H3R agonism, the signal transduction pathways involved, and the rigorous experimental protocols required to characterize these ligands.

Molecular Pharmacology & Signaling

The H3R is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It couples preferentially to Gαi/o proteins. The distinction between "agonist" and "antagonist" at the H3R is defined by the ligand's ability to stabilize the active conformation (


) and drive guanine nucleotide exchange.
Signal Transduction Cascade

Upon agonist binding, the H3R triggers a pleiotropic signaling cascade:

  • Adenylate Cyclase Inhibition: The Gαi subunit inhibits adenylate cyclase, reducing intracellular cAMP and PKA activity.

  • Ion Channel Modulation: The Gβγ subunits directly modulate ion channels:

    • Inhibition of Voltage-Gated Ca²⁺ Channels (Cav2.1/2.2): Prevents vesicle fusion and neurotransmitter exocytosis.

    • Activation of G-protein-coupled Inwardly Rectifying K⁺ Channels (GIRK): Causes hyperpolarization, reducing neuronal excitability.

  • MAPK Pathway: Activation of ERK1/2 via β-arrestin or Gβγ subunits (biased signaling).

Visualization: H3R Signaling Pathway

H3R_Signaling Agonist H3R Agonist (e.g., (R)-alpha-MeHA) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Binding Gi_Heterotrimer Gi/o Heterotrimer (Inactive) H3R->Gi_Heterotrimer Activation G_alpha Gαi-GTP Gi_Heterotrimer->G_alpha Dissociation G_beta_gamma Gβγ Subunits Gi_Heterotrimer->G_beta_gamma Dissociation AC Adenylate Cyclase G_alpha->AC Inhibits Ca_Channel Cav2.2 Channels (N-type) G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channels G_beta_gamma->K_Channel Activates cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Exocytosis Neurotransmitter Release (Inhibition) Ca_Channel->Exocytosis Suppresses K_Channel->Exocytosis Suppresses

Caption: H3R activation triggers Gαi-mediated cAMP reduction and Gβγ-mediated ion channel modulation, culminating in presynaptic inhibition.

Chemical Biology: The Imidazole Constraint

A critical challenge in H3R agonist development is the Structure-Activity Relationship (SAR) regarding the imidazole ring.

The Role of Imidazole

Historically, the imidazole moiety was considered essential for H3R agonism. The proton-shuttling capability of the imidazole ring (tautomerism) acts as a "molecular switch" to stabilize the receptor's active state.

  • Endogenous Ligand: Histamine (low BBB penetration, non-selective).

  • First Generation: (R)-

    
    -methylhistamine (RAMH). Methylation at the 
    
    
    
    -carbon improves metabolic stability against histamine N-methyltransferase (HNMT) but retains the imidazole core.
  • Second Generation: Imetit and Immepip. These replace the ethylamine side chain with isothiourea or piperidine structures but retain the imidazole or an imidazole-like bioisostere.

The Non-Imidazole Rarity

Unlike antagonists, where non-imidazole scaffolds (e.g., piperidines, benzofurans) are common and high-affinity, non-imidazole agonists are extremely rare. Most non-imidazole compounds identified as agonists often turn out to be partial agonists or antagonists depending on the assay conditions (e.g., receptor reserve).

  • Technical Insight: The lack of an imidazole ring typically results in a loss of intrinsic efficacy, converting the ligand into an antagonist.

Key H3R Agonists Comparison
CompoundStructure ClasspKi (hH3R)EC50 (GTPγS)Key Characteristics
Histamine Imidazole~8.0~5-10 nMEndogenous ligand; rapid metabolism.
(R)-

-MeHA
Imidazole8.5 - 9.0~1-3 nMThe "Gold Standard" reference agonist. BBB penetrant.
Imetit Imidazole-Isothiourea9.0 - 9.5~0.3 nMHigh affinity; often used to define non-specific binding.
Immepip Imidazole-Piperidine9.0 - 9.3~0.5 nMHigh potency; structurally rigid analog.
Methimepip Imidazole-Piperidine9.5~0.2 nMExtremely potent; N-methylated derivative of Immepip.

Experimental Methodologies

To validate a putative H3R agonist, one must demonstrate not just binding affinity, but functional efficacy (G-protein activation).

Protocol: Membrane Preparation for [³⁵S]GTPγS Assays

Why this matters: H3Rs are highly sensitive to proteolytic degradation and G-protein uncoupling. Proper membrane prep is the foundation of a valid assay.

  • Cell Source: Use HEK-293 or CHO cells stably expressing human H3R (hH3R).

  • Harvesting: Detach cells using PBS/EDTA (avoid Trypsin as it cleaves extracellular receptor domains).

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, pH 7.4, 2 mM EDTA). Homogenize using a Polytron (2 bursts of 10s).

  • Differential Centrifugation:

    • Spin at 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Transfer supernatant and spin at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (removes endogenous GDP).

  • Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Flash freeze in liquid N₂. Note: Do not add Na⁺ or GTP to storage buffer.

Protocol: [³⁵S]GTPγS Functional Binding Assay

Principle: Agonists increase the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to the Gα subunit.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA.

  • GDP: 3 µM (Critical: GDP suppresses basal G-protein activity, improving signal-to-noise ratio).

  • [³⁵S]GTPγS: 0.1 nM final concentration.[3]

  • Unlabeled GTPγS: 10 µM (for non-specific binding determination).

Workflow:

  • Incubation: In a 96-well plate, mix:

    • 20 µg Membrane Protein.

    • Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • 3 µM GDP.

    • 0.1 nM [³⁵S]GTPγS.[3]

  • Equilibrium: Incubate for 90 minutes at 25°C. Note: H3R kinetics are temperature sensitive; 25°C is preferred over 37°C to prevent degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Wash: 3x washes with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate % Stimulation over basal:



Plot log(concentration) vs. % Stimulation to derive EC50  and Emax .[4]
Visualization: Screening Workflow

H3R_Workflow Library Compound Library (Imidazole Analogs) Binding Radioligand Binding ([³H]NAMH) Library->Binding Filter1 Ki < 100 nM? Binding->Filter1 Filter1->Library No (Discard) Functional [³⁵S]GTPγS Assay (Efficacy Screen) Filter1->Functional Yes Filter2 Emax > 50%? Functional->Filter2 Filter2->Library No (Antagonist) Selectivity Selectivity Screen (H1, H2, H4) Filter2->Selectivity Yes InVivo In Vivo Validation (Pain/Sleep Models) Selectivity->InVivo

Caption: Step-wise validation pipeline for H3R agonists, filtering for affinity, efficacy, and selectivity before in vivo testing.

Therapeutic Potential & Future Directions

While antagonists are the current clinical standard, agonists hold specific promise in conditions characterized by hyper-excitability or excessive neurotransmitter release .

  • Neuropathic Pain: H3Rs on primary afferent fibers (C-fibers) inhibit the release of Substance P and CGRP. Intrathecal administration of H3 agonists (e.g., RAMH) has shown antinociceptive effects in rodent models.

  • Myocardial Ischemia: H3Rs located on sympathetic nerve terminals in the heart inhibit norepinephrine release. Agonists can protect against ischemia-reperfusion arrhythmias by dampening sympathetic surge.

  • Neurogenic Inflammation: Inhibition of neuropeptide release from sensory nerves reduces plasma protein extravasation and vasodilation.

References

  • Arrang, J. M., et al. (1983).[5] Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[6] Nature. Link

  • Leurs, R., et al. (2005).[5] Therapeutic potential of histamine H3 receptor agonists and antagonists.[1][6][7][8][9][10][11][12] Nature Reviews Drug Discovery. Link

  • Ligneau, X., et al. (2000).[13] Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist/inverse agonist.[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Wieland, K., et al. (1999). Constitutive activity of histamine H3 receptors stably expressed in CHO cells: inverse agonism of thioperamide. Molecular Pharmacology.[7] Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[1][2][6][12] Drug Discovery Today. Link

  • Bongers, G., et al. (2007). The 'constitutive activity' of the histamine H3 receptor.[14] Biochemical Pharmacology. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). Non-imidazole histamine H3 receptor ligands.[1][11][12][15][16] Expert Opinion on Therapeutic Patents. Link

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Methodological & Application

A Stereoselective Synthesis of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine from L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the histamine analog 2-[4-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine, starting from the readily available chiral amino acid, L-leucine. Histamine and its analogs are crucial in pharmacology for their roles in cellular communication and as targets for therapeutic intervention.[1][2] This protocol outlines a robust, multi-step pathway involving the formation of a key α-amino aldehyde intermediate, construction of the 4-isopropyl-substituted imidazole core, and subsequent functionalization to introduce the ethylamine side chain. The causality behind experimental choices, detailed purification methods, and analytical checkpoints are explained to ensure reproducibility and high purity of the final compound. This guide is intended for researchers in medicinal chemistry, pharmacology, and organic synthesis.

Introduction

The imidazole ring is a fundamental scaffold in a vast number of biologically active molecules, most notably in the essential amino acid L-histidine and its corresponding biogenic amine, histamine.[1][3] Histamine is a key mediator in allergic responses, a regulator of gastric acid secretion, and a neurotransmitter.[4][5] Consequently, synthetic analogs of histamine are of great interest as pharmacological tools and as starting points for the development of new therapeutic agents, such as selective receptor agonists and antagonists.[6][7]

This application note details a synthetic route to a specific histamine analog, this compound, which bears an isopropyl group at the C4 position of the imidazole ring. The synthesis leverages the chiral pool by using L-leucine as the starting material, thereby incorporating the isopropyl moiety stereoselectively.

The overall synthetic strategy is bifurcated into two primary stages:

  • Construction of the Imidazole Core: Conversion of L-leucine into a protected α-amino aldehyde (leucinal), which serves as the cornerstone for building the 4-isopropyl-1H-imidazole ring system.

  • Side-Chain Elaboration: Functionalization of the imidazole core at the C5 position via formylation, followed by a Henry reaction and subsequent reduction to install the desired ethylamine side chain. This approach provides a reliable method for extending the carbon chain and introducing the primary amine.

Overall Synthetic Workflow

The synthesis proceeds through several key intermediates. The logical flow from the starting material to the final product is designed to isolate stable intermediates and employ high-yielding reactions.

G cluster_0 Part A: Imidazole Core Synthesis cluster_1 Part B: Side-Chain Elaboration Leucine L-Leucine BocLeucine N-Boc-L-Leucine Leucine->BocLeucine Boc Anhydride WeinrebAmide N-Boc-L-Leucine Weinreb Amide BocLeucine->WeinrebAmide CDI, Me(OMe)NH·HCl BocLeucinal N-Boc-L-Leucinal WeinrebAmide->BocLeucinal LiAlH4 or DIBAL-H Imidazole 4-(Propan-2-yl)-1H-imidazole BocLeucinal->Imidazole 1. TosMIC, K2CO3 2. Acidic Deprotection FormylImidazole 4-(Propan-2-yl)-1H-imidazole- 5-carbaldehyde Imidazole->FormylImidazole Vilsmeier-Haack (POCl3, DMF) Imidazole->FormylImidazole Nitrovinyl 5-(2-Nitrovinyl)-4-(propan-2-yl)- 1H-imidazole FormylImidazole->Nitrovinyl Henry Reaction (CH3NO2, Base) Target Target Molecule: 2-[4-(Propan-2-yl)-1H-imidazol- 5-yl]ethan-1-amine Nitrovinyl->Target Reduction (H2, Pd/C or LiAlH4)

Caption: Overall synthetic pathway from L-Leucine to the target histamine analog.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as lithium aluminum hydride, phosphorus oxychloride, and strong bases are highly reactive and/or corrosive and must be handled with extreme care.

Part A: Synthesis of the Imidazole Core
  • Rationale: The amino group of L-leucine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent reduction and activation steps. The Boc group is stable under the conditions for Weinreb amide formation but can be readily removed later.

  • Procedure:

    • Suspend L-leucine (1) (20.0 g, 152.5 mmol) in a mixture of 1,4-dioxane (150 mL) and water (75 mL) in a 500 mL round-bottom flask.

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the L-leucine is fully dissolved and the pH of the solution reaches 10-11.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) (36.7 g, 167.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

    • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-leucine (2) as a white solid.

  • Expected Yield: 90-95%.

  • Rationale: The carboxylic acid is converted to a Weinreb amide. This functional group is ideal because it can be reduced to an aldehyde with reagents like LiAlH₄ or DIBAL-H without the common problem of over-reduction to the alcohol.[8]

  • Procedure:

    • Dissolve N-Boc-L-leucine (2) (30.0 g, 129.7 mmol) in anhydrous tetrahydrofuran (THF) (400 mL) under an argon atmosphere.

    • Add N,N'-carbonyldiimidazole (CDI) (25.2 g, 155.6 mmol) portion-wise over 1 hour to control foaming. Stir the mixture at room temperature for 1 hour.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (13.9 g, 142.7 mmol) and N,N-diisopropylethylamine (DIPEA) (23.8 mL, 136.2 mmol) in anhydrous dimethylformamide (DMF) (150 mL).

    • Add the solution from step 3 to the activated amino acid solution from step 2 over 30 minutes. Use a water bath to maintain the reaction temperature below 30 °C.

    • Stir the resulting mixture at room temperature for 18 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (300 mL) and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the Weinreb amide (3) as a pale yellow oil.

  • Expected Yield: 85-90%.

  • Rationale: The Weinreb amide is selectively reduced to the aldehyde, N-Boc-L-leucinal. This α-amino aldehyde is a key precursor for the construction of the imidazole ring.

  • Procedure:

    • Dissolve the Weinreb amide (3) (25.0 g, 91.1 mmol) in anhydrous THF (300 mL) in a flask equipped with a dropping funnel under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a 1 M solution of lithium aluminum hydride (LiAlH₄) in THF (100 mL, 100 mmol) dropwise over 1 hour, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for an additional 2 hours.

    • Quench the reaction carefully by the sequential dropwise addition of water (3.8 mL), 15% aqueous NaOH (3.8 mL), and finally water (11.4 mL) (Fieser workup).

    • Allow the mixture to warm to room temperature and stir for 1 hour until a white granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-L-leucinal (4) as a colorless oil. This intermediate is often used immediately in the next step without further purification due to its potential instability.

  • Expected Yield: 75-85%.

  • Rationale: The Van Leusen imidazole synthesis is an effective method for converting an aldehyde into an imidazole ring using tosylmethyl isocyanide (TosMIC).[9] This reaction forms the core heterocyclic structure.

  • Procedure:

    • Dissolve N-Boc-L-leucinal (4) (15.0 g, 69.7 mmol) and tosylmethyl isocyanide (TosMIC) (15.0 g, 76.7 mmol) in anhydrous dimethoxyethane (DME) (250 mL) under an argon atmosphere.

    • Cool the solution to -5 °C.

    • Add powdered potassium carbonate (K₂CO₃) (28.9 g, 209.1 mmol) portion-wise.

    • Stir the suspension vigorously at room temperature for 16 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a mixture of methanol (150 mL) and 6 M HCl (100 mL).

    • Heat the solution to reflux for 4 hours to effect the deprotection of the Boc group and facilitate cyclization.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Basify the residue to pH 12 with 6 M NaOH and extract with dichloromethane (DCM) (4 x 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluent: DCM/Methanol 95:5) to afford 4-(propan-2-yl)-1H-imidazole (5) as a crystalline solid.

  • Expected Yield: 50-60% over 2 steps.

Part B: Elaboration of the Ethylamine Side-Chain
  • Rationale: A Vilsmeier-Haack reaction is employed to introduce a formyl (aldehyde) group at the C5 position of the imidazole ring. This aldehyde will serve as the handle for chain extension.[10]

  • Procedure:

    • In a three-neck flask under an argon atmosphere, cool anhydrous DMF (50 mL) to 0 °C.

    • Add phosphorus oxychloride (POCl₃) (8.5 mL, 91.2 mmol) dropwise over 30 minutes. A solid complex will form.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

    • Dissolve 4-(propan-2-yl)-1H-imidazole (5) (5.0 g, 40.3 mmol) in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.

    • Neutralize the solution to pH 7-8 by the slow addition of solid NaHCO₃.

    • Extract the product with ethyl acetate (5 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography (eluent: Hexane/Ethyl Acetate 1:1) to yield the aldehyde (6) as a solid.

  • Expected Yield: 65-75%.

  • Rationale: The Henry (nitroaldol) reaction extends the carbon chain by two atoms. The aldehyde reacts with nitromethane to form a nitroalkene, which is a versatile precursor to the ethylamine group.

  • Procedure:

    • Dissolve the aldehyde (6) (4.0 g, 26.3 mmol) in nitromethane (25 mL, 465 mmol).

    • Add ammonium acetate (2.0 g, 26.0 mmol) to the solution.

    • Heat the mixture to reflux (approx. 100 °C) and stir for 4 hours.

    • Cool the reaction to room temperature and remove the excess nitromethane under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude nitrovinyl product (7) is often a dark oil or solid and can be used in the next step without extensive purification.

  • Expected Yield: 80-90% (crude).

  • Rationale: The final step involves the reduction of both the nitro group and the carbon-carbon double bond to yield the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]

  • Procedure:

    • Dissolve the crude nitrovinyl intermediate (7) (from the previous step, ~26.3 mmol) in methanol (150 mL).

    • Add Palladium on carbon (10 wt. %, ~500 mg) to the solution.

    • Place the reaction mixture in a Parr hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

    • Shake the reaction mixture at room temperature for 12 hours.

    • Carefully vent the apparatus and purge with argon.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: DCM/Methanol/Ammonia 89:10:1) to afford the final product (8) as a viscous oil.

  • Expected Yield: 70-80% from the aldehyde.

Quantitative Data Summary

StepProduct NameStarting MaterialKey ReagentsTemp (°C)Time (h)Avg. Yield (%)
A1N-Boc-L-leucineL-LeucineBoc₂O, NaOHRT12-1692
A2Weinreb AmideN-Boc-L-leucineCDI, Me(OMe)NH·HClRT1888
A3N-Boc-L-LeucinalWeinreb AmideLiAlH₄0280
A44-(Propan-2-yl)-1H-imidazoleN-Boc-L-LeucinalTosMIC, K₂CO₃, HClRT -> Reflux16 -> 455
B1Imidazole-5-carbaldehyde4-(Propan-2-yl)-1H-imidazolePOCl₃, DMF80670
B2Nitrovinyl ImidazoleImidazole-5-carbaldehydeCH₃NO₂, NH₄OAc100485 (crude)
B3Target MoleculeNitrovinyl ImidazoleH₂, 10% Pd/CRT1275

Mechanistic Insights

Van Leusen Imidazole Synthesis

This reaction proceeds through the deprotonation of TosMIC by a base (K₂CO₃) to form a nucleophilic species. This attacks the aldehyde, and subsequent intramolecular cyclization and elimination of the tosyl group, followed by acidic workup, leads to the formation of the imidazole ring.

G cluster_mech Van Leusen Reaction Mechanism start Boc-Leucinal + TosMIC step1 Nucleophilic Attack start->step1 K2CO3 step2 Cyclization step1->step2 step3 Elimination & Deprotection step2->step3 product 4-Isopropyl-1H-imidazole step3->product H+

Caption: Simplified workflow for the Van Leusen imidazole synthesis.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from L-leucine. The described route utilizes established and high-yielding transformations, including Weinreb amide chemistry, the Van Leusen imidazole synthesis, and a Henry reaction/reduction sequence. By following this guide, researchers can effectively produce this valuable histamine analog for further investigation in pharmacological and medicinal chemistry studies.

References

  • Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • Transformation of l-amino acids into the corresponding α-hydroxy acids... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthesis of histamine analogs - PubMed. (1969, May 1). PubMed. Retrieved February 22, 2024, from [Link]

  • US2461701A - Conversion of alpha amino acids to alpha hydroxy acids - Google Patents. (n.d.). Google Patents.
  • Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - ISCA. (n.d.). ISCA. Retrieved February 22, 2024, from [Link]

  • Molecular Regulation of Histamine Synthesis - PMC - NIH. (2018, June 20). NIH. Retrieved February 22, 2024, from [Link]

  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis - PMC. (n.d.). NIH. Retrieved February 22, 2024, from [Link]

  • (PDF) Molecular Regulation of Histamine Synthesis - ResearchGate. (2018, June 20). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 22, 2024, from [Link]

  • Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Histamine Synthesis and Metabolism Pathway - YouTube. (2018, July 19). YouTube. Retrieved February 22, 2024, from [Link]

Sources

A Strategic Approach to HPLC Method Development for the Quantification of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine. The inherent chemical properties of this molecule—a primary aliphatic amine coupled with an imidazole heterocycle—present specific analytical challenges, including poor retention on traditional reversed-phase columns and potential for poor peak shape. This document outlines a systematic, phase-appropriate strategy, moving from initial analyte characterization through to full method validation according to ICH guidelines, ensuring the final protocol is fit for purpose in research and drug development environments.

Introduction: The Analytical Challenge

The analyte, this compound, is a polar, basic compound. Its structure incorporates two key functional groups that dictate its chromatographic behavior: a primary amine and an imidazole ring.

  • Primary Aliphatic Amine: This group is highly polar and basic. In reversed-phase HPLC, it is prone to strong, undesirable interactions with residual silanol groups on the surface of silica-based stationary phases, often leading to significant peak tailing and poor reproducibility.[1][2] Furthermore, simple aliphatic amines lack a strong native chromophore, which can complicate detection using UV-Vis spectrophotometry.[3][4]

  • Imidazole Moiety: As a heterocyclic aromatic ring, the imidazole group provides some UV absorbance, which is essential for detection. However, it also contributes to the molecule's overall polarity and basicity. The analysis of imidazole-containing compounds by HPLC is well-established, often utilizing reversed-phase techniques with careful mobile phase control.[5][6][7][8]

The primary objective of this guide is to explain the causality behind experimental choices to develop a reliable analytical method that overcomes these challenges, ensuring accurate and precise quantification.

Foundational Strategy: A Systematic Approach to Method Development

A haphazard, trial-and-error approach to method development is inefficient. A systematic workflow, grounded in the physicochemical properties of the analyte, is paramount. This process involves a logical progression from column and mobile phase screening to final optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, UV Spectrum, Solubility) Column_Screen Column Selection (C18, C8, Polar-Embedded) Analyte->Column_Screen Guides stationary phase choice MobilePhase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->MobilePhase_Screen Defines initial conditions FineTune Fine-Tuning Parameters (Gradient, Temperature, Flow Rate) MobilePhase_Screen:e->FineTune:w SST System Suitability Establishment FineTune->SST Validation Method Validation (ICH Q2(R2) Guidelines) SST:e->Validation:w Final_Method Final Analytical Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Column Selection: Mitigating Silanol Interactions

The choice of the stationary phase is the most critical decision in this method development process.

  • The Problem: Standard C18 columns, while workhorses of reversed-phase chromatography, often possess accessible, acidic silanol groups (Si-OH) on the silica surface. The protonated primary amine (a cation) of our analyte will interact strongly with deprotonated, anionic silanols (Si-O⁻), causing peak tailing.

  • The Solution: To achieve a symmetric peak shape, this interaction must be minimized. The recommended strategy is to screen columns with different bonding technologies:

    • High-Purity Silica C18/C8: Modern columns are based on high-purity silica with a much lower metal content and fewer acidic silanol groups. A C8 column, being less hydrophobic than a C18, may also provide more suitable retention for this polar analyte.

    • Polar-Endcapped Columns: These columns have their residual silanols "capped" with a small polar group, effectively shielding the analyte from detrimental interactions.

    • Polar-Embedded Columns: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This technology creates a water-enriched layer near the silica surface that deactivates silanols, significantly improving the peak shape for basic compounds.[5][6]

For this application, a polar-embedded C18 or a high-purity C8 column is the recommended starting point.

Mobile Phase Optimization: Controlling Ionization and Retention

The mobile phase composition, particularly its pH, is the primary tool for controlling the retention and peak shape of ionizable compounds.

  • pH Control is Non-Negotiable: The analyte has two basic centers: the primary amine (pKa ~9-10) and the imidazole ring (pKa ~6-7). To ensure consistent protonation and avoid chromatographic issues (like peak splitting or broadening), the mobile phase pH must be controlled with a suitable buffer and kept at least 1.5-2 pH units away from the analyte's pKa values.

  • Recommended pH: An acidic pH (e.g., pH 3.0-3.5) is highly recommended.[5][6] At this pH, both the primary amine and the imidazole ring will be fully and consistently protonated (cationic). This ensures a single ionic species is present during analysis, leading to sharp, reproducible peaks.

  • Buffer Selection: A phosphate buffer (e.g., potassium dihydrogen phosphate, KH₂PO₄) is an excellent choice as its buffering range is centered around this acidic pH.[5][6] An alternative for LC-MS applications is formic acid or ammonium formate.

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) should be evaluated. Acetonitrile typically offers higher efficiency and lower backpressure, while methanol can offer different selectivity. For many imidazole-containing compounds, a mobile phase consisting of methanol and a phosphate buffer has proven effective.[5][6]

Detector Settings: Ensuring Adequate Sensitivity

While the aliphatic amine portion of the molecule does not absorb UV light, the imidazole ring does.

  • Wavelength Selection: The first step is to determine the wavelength of maximum absorbance (λmax). This is achieved by injecting a concentrated standard and acquiring a UV spectrum using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Imidazole compounds often exhibit absorbance around 210-230 nm.[8] Analysis at a low wavelength (e.g., 210 nm) will likely provide the highest sensitivity, but may also be more susceptible to interference from mobile phase components or impurities.

  • Alternative Detection: If UV sensitivity is insufficient for the intended application (e.g., impurity analysis), derivatization could be considered. Reagents like o-Phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives, dramatically increasing sensitivity.[3][9] However, this adds complexity to the sample preparation. For this primary method development, direct UV detection is prioritized.

Detailed Analytical Protocol (Optimized Method)

This section provides a detailed, step-by-step protocol based on the principles outlined above. This protocol serves as a robust starting point for analysis.

Reagents and Materials
  • Analyte: this compound reference standard

  • Solvents: HPLC-grade Methanol, HPLC-grade water

  • Buffer Salt: Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Acid: Ortho-phosphoric acid, analytical grade

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 4.6 x 250 mm) or equivalent[5][6]

  • Vials: 2 mL amber glass HPLC vials with PTFE septa

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water (yields a 0.025 M solution). Adjust the pH to 3.2 using ortho-phosphoric acid. Filter through a 0.45 µm nylon filter before use.[5][6]

  • Mobile Phase B (Organic): HPLC-grade Methanol.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the diluent.[5]

HPLC Operating Conditions
ParameterRecommended Setting
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic: 70% 0.025 M KH₂PO₄ (pH 3.2) : 30% Methanol
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C
Detector DAD/PDA, Wavelength: 215 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Method Validation Protocol (as per ICH Q2(R2))

Validation is the documented evidence that the analytical procedure is suitable for its intended purpose.[10][11][12] The following parameters must be evaluated according to a pre-approved validation protocol.[13]

ValidationWorkflow cluster_ValidationParams Core Validation Parameters Validation ICH Q2(R2) Validation Protocol Specificity Specificity Analyte assessed in presence of interferences Validation->Specificity Linearity Linearity & Range Proportionality of response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision Limits LOD & LOQ Lowest detectable and quantifiable levels Validation->Limits Robustness Robustness Resilience to small, deliberate changes Validation->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Validation Experiments and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interference at the analyte's retention time.Peak purity of the analyte must pass. No co-eluting peaks at the retention time of the analyte in the blank or placebo chromatograms.[13][14]
Linearity Analyze at least five concentration levels across the desired range (e.g., 10-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.[5]
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration limits.As per linearity, accuracy, and precision.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate. Calculate percent recovery.Mean recovery should be between 98.0% and 102.0% at each level.[11][14]
Precision Repeatability: Six replicate analyses at 100% of the target concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst or instrument.%RSD should be ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should be ≤ 2.0%.[11][14]
LOD & LOQ Based on Signal-to-Noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio should be ~3 for LOD and ~10 for LOQ.
Robustness Make small, deliberate variations to method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C).System suitability criteria must be met under all varied conditions.

Conclusion

This application note details a systematic and robust strategy for developing a reliable HPLC method for the challenging compound this compound. By understanding the analyte's physicochemical properties and making informed choices regarding the column, mobile phase, and detector settings, analysts can establish a method that is both accurate and precise. The proposed starting conditions, centered on a C8 column with an acidic phosphate-methanol mobile phase, provide an excellent foundation for analysis. Subsequent validation according to ICH Q2(R2) guidelines will formally demonstrate that the developed method is fit for its intended purpose in a regulated drug development environment.

References

  • Shaalan, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Available from: [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]

  • Google Patents. (2017). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2013). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubChem. 2-(1H-Imidazol-5-yl)(ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_4)ethan-1-amine. Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]

  • PubChem. 2-(1H-imidazol-1-yl)ethanamine. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Properties. Available from: [Link]

  • Industrial Safety and Environmental Protection. (2020). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

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Application Note: Profiling Isopropylhistamine Analogs via Histamine H3 Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Context and Rationale

Histamine receptors (H1–H4) are Class A G-protein coupled receptors (GPCRs) that mediate diverse physiological and neurological responses. The Histamine H3 receptor (H3R) functions primarily as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and other neurotransmitters[1].

Historically, structure-activity relationship (SAR) studies on the histamine core have demonstrated that alkyl substitutions at the 4(5)-position of the imidazole ring profoundly impact receptor affinity and intrinsic activity. For instance, while 4-methylhistamine retains significant agonistic activity, bulky substitutions like 4-isopropylhistamine (or 5-isopropylhistamine) render the compound virtually inactive at classical H1/H2 sites[2]. This steric intolerance makes isopropyl derivatives intriguing scaffolds for developing highly selective H3R or H4R antagonists and inverse agonists.

To systematically profile the binding affinity (


) of novel isopropylhistamine analogs, competition radioligand binding assays utilizing 

-

-methylhistamine—a highly selective and potent H3R agonist—serve as the industry gold standard[3][4].

Mechanistic Overview

When an active ligand binds to the H3R, it modulates the G


 protein complex, directly impacting adenylyl cyclase activity and downstream cAMP levels. Isopropylhistamine analogs are screened to determine their ability to outcompete standard agonists and block this signaling cascade.

H3R_Signaling Ligand Isopropylhistamine Analog Receptor Histamine H3 Receptor Ligand->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Activates/Blocks AC Adenylyl Cyclase GProtein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Release ↓ Neurotransmitter cAMP->Release Attenuates

H3R Gαi/o signaling pathway modulated by isopropylhistamine analogs.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By strictly defining total binding (TB), non-specific binding (NSB), and utilizing a known reference standard (e.g., Thioperamide), researchers can continuously verify the thermodynamic integrity of the assay[5].

Membrane Preparation
  • Tissue Source : Rat cerebral cortex or HEK293 cells stably expressing recombinant human H3R[4].

  • Homogenization : Homogenize tissue in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 25°C).

    • Causality & Insight: The inclusion of 5 mM EDTA is critical. As a chelating agent, it sequesters divalent cations (

      
      , 
      
      
      
      ) that could otherwise activate endogenous metalloproteases, degrading the receptor. Furthermore, the removal of
      
      
      uncouples the G-protein, standardizing the receptor population into a consistent, uncoupled affinity state for baseline measurements before assay-specific conditions are applied.
  • Centrifugation : Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the centrifugation step to wash out endogenous histamine.

Radioligand Competition Assay Workflow

Assay_Workflow Membrane Membrane Prep Incubation Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting

Step-by-step workflow for the radioligand competition binding assay.

  • Assay Mixture : In a 96-well deep-well plate, combine the following:

    • 150 µL of Membrane Suspension (approx. 20–40 µg protein/well).

    • 25 µL of

      
      -
      
      
      
      -methylhistamine (Final concentration: 0.5 nM, approximating its
      
      
      of 0.4–0.7 nM)[1][3].
    • 25 µL of the Isopropylhistamine analog (Test compound) serially diluted in assay buffer (Concentration range:

      
       to 
      
      
      
      M).
  • Internal Controls :

    • Total Binding (TB): 25 µL of buffer instead of the test compound.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Thioperamide or 1 µM unlabelled

      
      -methylhistamine[3].
      
  • Incubation : Incubate the plates at 25°C for 60 minutes.

    • Causality & Insight: A 60-minute incubation at 25°C ensures the binding reaction reaches thermodynamic equilibrium. This is a strict mathematical prerequisite for applying the law of mass action and accurately deriving the

      
       via the Cheng-Prusoff equation.
      
  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Wash filters 3 times with 3 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality & Insight: GF/B filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. PEI is a polycation that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged

      
      -
      
      
      
      -methylhistamine radioligand to the filter itself, thereby maximizing the assay's signal-to-noise ratio.
  • Quantification : Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained tritium (

    
    H) using a liquid scintillation counter.
    

Data Analysis and Quantitative Benchmarks

Convert raw Counts Per Minute (CPM) to Disintegrations Per Minute (DPM). Calculate the percentage of specific binding for each concentration of the isopropylhistamine analog:



Determine the


 using non-linear regression (one-site competition model). Convert the 

to the absolute inhibition constant (

) using the Cheng-Prusoff equation:


(Where


 is the concentration of 

-

-methylhistamine and

is its known dissociation constant).
Quantitative Data Summary

The following table outlines expected binding affinities for standard reference compounds versus historical isopropyl-substituted analogs to guide assay validation:

Compound ClassRepresentative LigandTarget ReceptorExpected

Range
Endogenous Agonist HistamineH1, H2, H3, H45 – 10 nM (at H3R)
Radioligand / Agonist

-

-methylhistamine
H3R0.4 – 0.7 nM
Alkyl Analog 4-isopropylhistamineH1, H2, H3> 1000 nM (Inactive/Weak)
Reference Antagonist ThioperamideH3R, H4R1 – 5 nM

References

  • High affinity histamine H3 receptors regulate ACTH release by AtT-20 cells PubMed / NIH[Link]

  • Steroid-sensitivity of agonist binding to pituitary cell line histamine H3 receptors PubMed / NIH[Link]

  • Effects of Alkyl Analogues of Histamine and Metiamide on the Isolated Guinea Pig Heart Karger [Link]

  • Identification of a Dual Histamine H1/H3 Receptor Ligand Based on the H1 Antagonist Chlorpheniramine ResearchGate[Link]

  • BindingDB PrimarySearch_ki: Biomolecule Binding Database BindingDB[Link]

  • Investigation of the Binding Mode of Clobenprobit at CXCR4 and Development of Novel Anti-Inflammatory Compounds ResearchGate[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthetic Yield of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The information is presented in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

I. Proposed Synthetic Pathway

Currently, a single, high-yielding, and universally adopted method for the synthesis of this compound has not been prominently reported in the literature. Therefore, we propose a logical and feasible multi-step synthetic route based on established imidazole chemistry. This pathway provides a framework for our troubleshooting guide and FAQs.

Synthetic Pathway A Isobutyraldehyde + Ammonia B Isobutyraldimine A->B In situ formation D 4-(Propan-2-yl)-1H-imidazole B->D Van Leusen Reaction C Tosylmethyl isocyanide (TosMIC) C->D F 4-(Propan-2-yl)-1H-imidazole-5-carbaldehyde D->F Formylation E Vilsmeier-Haack Reagent (POCl3/DMF) E->F H (E)-4-(Propan-2-yl)-5-(2-nitrovinyl)-1H-imidazole F->H Henry Reaction G Nitromethane G->H J This compound H->J Reduction I Reducing Agent (e.g., LiAlH4 or H2/Pd-C) I->J

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter at each stage of the proposed synthesis.

Step 1 & 2: Formation of 4-(Propan-2-yl)-1H-imidazole (Van Leusen Reaction)

Question 1: My yield of 4-(propan-2-yl)-1H-imidazole is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Van Leusen imidazole synthesis can often be attributed to several factors.[1][2] Here’s a breakdown of potential causes and their solutions:

  • Incomplete Imine Formation: The in-situ formation of isobutyraldimine from isobutyraldehyde and ammonia is a critical first step.

    • Causality: Insufficient reaction time or inadequate mixing can lead to unreacted aldehyde, which can participate in side reactions.

    • Solution:

      • Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the imine.

      • Allow for a dedicated pre-reaction time for the aldehyde and ammonia to stir before the addition of TosMIC.

      • Monitor the imine formation by TLC or ¹H NMR if possible.

  • Suboptimal Reaction Conditions for Cyclization: The cycloaddition of TosMIC is sensitive to temperature and base concentration.

    • Causality: Too low a temperature can stall the reaction, while excessively high temperatures can lead to the decomposition of TosMIC or the product. The choice and amount of base are also crucial for the deprotonation of TosMIC.[3][4]

    • Solution:

      • Temperature Screening: Systematically screen temperatures, for example, from room temperature up to the reflux temperature of your solvent.

      • Base Optimization: Potassium carbonate is a commonly used base. However, stronger bases like sodium hydride or potassium tert-butoxide might be necessary. Perform small-scale experiments to determine the optimal base and its stoichiometry.

  • Side Reactions of TosMIC: TosMIC can undergo self-polymerization or decomposition under harsh basic conditions.

    • Causality: A high local concentration of a strong base can promote these unwanted side reactions.

    • Solution: Add the base portion-wise to the reaction mixture to maintain a controlled concentration.

Question 2: I am observing multiple spots on my TLC plate after the Van Leusen reaction, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of multiple byproducts is a common challenge. Here are some possibilities and mitigation strategies:

  • Unreacted Starting Materials: This is the most straightforward issue to identify.

    • Solution: Increase the reaction time or temperature as determined by your optimization experiments. Ensure the stoichiometry of your reagents is correct.

  • Formation of Oxazole: If water is not effectively removed or if the imine formation is slow, the aldehyde can react with TosMIC to form an oxazole byproduct.[3]

    • Solution: While the Van Leusen three-component reaction is often tolerant of water, using a Dean-Stark trap or adding a drying agent like anhydrous magnesium sulfate can be beneficial.

  • Over-alkylation or Tautomerization Products: The imidazole ring can exist in different tautomeric forms, and under certain conditions, side reactions at other positions on the ring can occur.

    • Solution: Careful control of reaction conditions (temperature, base) can help to minimize these side products. Purification by column chromatography with a carefully selected solvent system is often necessary.

Step 3: Formylation of 4-(Propan-2-yl)-1H-imidazole

Question 3: The Vilsmeier-Haack formylation of my imidazole is giving a very low yield of the desired aldehyde. What can I do?

Answer: Low yields in Vilsmeier-Haack formylation can be due to several factors:

  • Deactivation of the Imidazole Ring: The imidazole ring needs to be sufficiently nucleophilic to react with the Vilsmeier reagent.

    • Causality: If the imidazole nitrogen is protonated by an acidic byproduct, its nucleophilicity will be significantly reduced.

    • Solution: Ensure the reaction is performed under anhydrous conditions. The use of a non-protic solvent is recommended.

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

    • Causality: If the reagent is not pre-formed correctly, the formylation will not proceed efficiently.

    • Solution:

      • Slowly add POCl₃ to chilled DMF and allow the mixture to stir for a short period to ensure the formation of the Vilsmeier reagent before adding the imidazole substrate.

      • Use freshly distilled POCl₃ and anhydrous DMF.

  • Suboptimal Reaction Temperature: The reaction is often temperature-sensitive.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and then slowly warm to room temperature or slightly above. Monitor the reaction progress by TLC to determine the optimal temperature profile.

Step 4 & 5: Henry Reaction and Subsequent Reduction

Question 4: The Henry reaction between my imidazole-5-carbaldehyde and nitromethane is sluggish and produces a complex mixture.

Answer: The Henry (nitroaldol) reaction can be challenging. Here are some troubleshooting tips:

  • Choice of Base: The base used to deprotonate nitromethane is critical.

    • Causality: A base that is too strong can lead to polymerization of the aldehyde or other side reactions. A base that is too weak will result in a slow or incomplete reaction.

    • Solution: Mild bases like triethylamine, DBU, or even ammonium acetate are often effective. A systematic screening of bases is recommended.

  • Reaction Conditions:

    • Solution: The reaction is typically run at or below room temperature. Using an excess of nitromethane can help to drive the reaction to completion.

Question 5: The reduction of the nitrovinyl intermediate to the final amine is resulting in a low yield and the formation of byproducts.

Answer: The reduction of the nitro group in the presence of an imidazole ring requires careful selection of the reducing agent.

  • Choice of Reducing Agent:

    • Causality: Strong, non-selective reducing agents can potentially reduce the imidazole ring itself.

    • Solution:

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is effective for this transformation. However, it must be used under strictly anhydrous conditions and the workup procedure needs to be performed carefully.[5]

      • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a milder alternative. The pressure of hydrogen and the choice of solvent can be optimized.

  • Reaction Workup and Purification: The final amine product can be basic and may chelate to any metal residues from the catalyst.

    • Solution: An acidic workup can help to protonate the amine and facilitate its extraction into the aqueous phase, separating it from non-basic impurities. Subsequent basification and extraction into an organic solvent can then yield the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazole core?

A1: The most prevalent methods for synthesizing the imidazole core include:

  • Debus-Radziszewski Reaction: A classic multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7] It is widely used commercially for the production of various imidazoles.

  • Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines through a reaction with tosylmethyl isocyanide (TosMIC).[1][2][3][4] A three-component variation where the aldimine is generated in situ is also common.[4]

  • Synthesis from α-Hydroxy Ketones: α-Hydroxy ketones can react with aldehydes and ammonium acetate to form trisubstituted imidazoles.[8][9]

Q2: Are there alternative ways to introduce the aminoethyl side chain at the C5 position?

A2: Yes, several alternative strategies can be considered:

  • Cyanation followed by Reduction: The imidazole ring can be cyanated at the C5 position using a suitable cyanating agent. The resulting imidazole-5-carbonitrile can then be reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.[5]

  • From a Carboxylic Acid Derivative: If an imidazole-5-carboxylic acid can be synthesized, it can be converted to an amide and then subjected to a Hofmann rearrangement to yield the amine with one less carbon. To get the two-carbon chain, one could perform an Arndt-Eistert homologation on the carboxylic acid to form the corresponding ester, which can then be converted to the amine.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety is paramount in any chemical synthesis. For this particular route, pay close attention to the following:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and water-reactive substance. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. All reactions and workups involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your hydrogenation apparatus is properly set up and leak-tested.

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation of your starting materials, intermediates, and products. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the masses of the products being formed.

IV. Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the proposed synthetic route. These should be considered as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-(Propan-2-yl)-1H-imidazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise. Stir the mixture at room temperature for 1-2 hours.

  • TosMIC Addition: Add tosylmethyl isocyanide (TosMIC) (1.0 equiv.) and potassium carbonate (1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Protocol 2: Synthesis of this compound
  • Formylation:

    • In a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv.) and stir for 30 minutes.

    • Add a solution of 4-(propan-2-yl)-1H-imidazole (1.0 equiv.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto ice and then neutralize with a base such as sodium hydroxide.

    • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 4-(propan-2-yl)-1H-imidazole-5-carbaldehyde.

  • Henry Reaction:

    • Dissolve the crude aldehyde in nitromethane (used as both reagent and solvent).

    • Add a catalytic amount of a base like triethylamine or DBU.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

    • Remove the excess nitromethane under reduced pressure.

  • Reduction:

    • Using LiAlH₄: In a dry flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous THF. Cool the suspension to 0 °C.

    • Add a solution of the crude (E)-4-(propan-2-yl)-5-(2-nitrovinyl)-1H-imidazole in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash them thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude amine.

  • Purification: The final product can be purified by column chromatography on silica gel, often with a mobile phase containing a small amount of triethylamine to prevent streaking, or by acid-base extraction.

V. Quantitative Data Summary

The following table provides representative reaction conditions and expected yield ranges for similar transformations found in the literature. These should be used as a guide for optimization.

StepReactionKey ReagentsSolventTemperatureTypical Yield Range
1 & 2Van Leusen Imidazole SynthesisAldehyde, Ammonia, TosMIC, K₂CO₃Methanol/EthanolReflux40-70%
3Vilsmeier-Haack FormylationPOCl₃, DMFDMF60-80 °C50-80%
4Henry ReactionNitromethane, BaseNitromethaneRoom Temp.60-90%
5Nitroalkene Reduction (LiAlH₄)LiAlH₄THFReflux50-85%
5Nitroalkene Reduction (H₂/Pd-C)H₂, Pd/CEthanol/MethanolRoom Temp.60-95%

VI. Logical Relationships and Workflows

Troubleshooting Logic A Low Yield in Synthesis B Identify the Problematic Step via TLC/LC-MS A->B C Van Leusen Reaction Issue B->C D Formylation Issue B->D E Henry Reaction Issue B->E F Reduction Issue B->F G Incomplete Imine Formation? C->G Check Starting Materials H Suboptimal Cyclization Conditions? C->H I Deactivated Imidazole? D->I J Inefficient Henry Reaction? E->J K Poor Reduction Selectivity/Efficiency? F->K L Increase Ammonia, Pre-react G->L M Optimize Temp. and Base H->M N Anhydrous conditions, Pre-form Vilsmeier I->N O Screen Bases, Excess Nitromethane J->O P Screen Reducing Agents (LiAlH4 vs. H2/Pd-C) K->P

Caption: A logical workflow for troubleshooting low yields in the synthesis.

VII. References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159.

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. J. Org. Chem.2000 , 65 (5), 1516–1524.

  • Debus, H. Justus Liebigs Ann. Chem.1858 , 107 (2), 199–208.

  • Van Leusen, D.; Oldenziel, O.; Van Leusen, A. M. J. Org. Chem.1977 , 42 (19), 3114–3118.

  • Gracias, V.; Gasiecki, A. F.; Djuric, S. W. Org. Lett.2005 , 7 (15), 3183–3186.

  • Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. "Imidazole and Derivatives." In Ullmann's Encyclopedia of Industrial Chemistry; 2002 Wiley-VCH.

  • Bratulescu, G. Synthesis2009 , 2009 (14), 2319-2320.

  • Crouch, R. D.; Howard, J. L.; Zile, J. L.; Barker, K. H. J. Chem. Educ.2006 , 83 (11), 1658.

  • Shalini, S., et al. Int. J. Pharm. Tech. Res.2010 , 2(4), 2545-2550.

  • Lide, D. R. (ed.). CRC Handbook of Chemistry and Physics. 89th ed. CRC Press, 2008-2009.

  • Ali, M. A.; Yar, M. S. J. Saudi Chem. Soc.2021 , 25 (1), 101167.

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley, 1967; pp 581-595.

  • PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Imidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the analysis of imidazole amines. As basic compounds, imidazole amines are particularly susceptible to undesirable secondary interactions within the HPLC system, which can compromise peak symmetry, resolution, and the accuracy of quantification.[1][2][3][4][5]

This document provides an in-depth, question-and-answer-based approach to systematically troubleshoot and resolve these common chromatographic challenges. We will delve into the underlying chemical principles, provide field-proven strategies, and offer detailed experimental protocols to restore optimal peak shape and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for imidazole amine analysis?

A: Peak tailing is a type of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1] This distortion from the ideal Gaussian shape is a significant issue in HPLC analysis for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components, especially when analyzing impurities or metabolites alongside a main peak.[1]

  • Decreased Sensitivity: Peak tailing leads to lower peak heights for the same peak area, which can negatively impact the limit of quantification (LOQ).[1]

  • Inaccurate Integration: The gradual slope of a tailing peak makes it challenging for chromatography data systems to consistently and accurately determine the peak's end, leading to errors in area measurement and quantification.[1]

Imidazole amines, being basic compounds, are particularly prone to peak tailing due to strong secondary interactions with the stationary phase.[2][4][6]

Q2: What are the primary causes of peak tailing when analyzing imidazole amines?

A: The most common culprits for peak tailing with basic compounds like imidazole amines are:

  • Secondary Silanol Interactions: This is the most frequent cause. Traditional silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface.[1][7][8] These silanol groups are acidic and can interact with the basic amine functional groups of your analyte through ion-exchange mechanisms, leading to peak tailing.[2][4][5]

  • Metal Chelation: Imidazole rings and amine groups can act as ligands, chelating with trace metal contaminants (like iron and aluminum) present in the silica matrix of the column or on the surface of stainless-steel components of the HPLC system (e.g., frits, tubing).[1][3] This interaction can cause significant peak distortion.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the analyte existing in multiple ionization states, which can cause peak broadening and tailing.[9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3][11]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can also contribute to peak tailing.[3]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the root causes of peak tailing in your imidazole amine analysis.

Issue 1: Secondary Interactions with Residual Silanol Groups

The interaction between the basic imidazole amine and acidic silanol groups on the silica surface is a primary driver of peak tailing.[2][4][5]

Q: How can I diagnose and mitigate peak tailing caused by silanol interactions?

A: A multi-faceted approach is often necessary to combat silanol-induced peak tailing.

  • Lowering the Mobile Phase pH: Operating at a low pH (typically ≤ 3) protonates the silanol groups, suppressing their ionization and minimizing their interaction with your basic analyte.[1][12][13]

  • Using a Competing Base: Adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can be effective.[6][12][14] TEA, being a base, will preferentially interact with the active silanol sites, effectively masking them from your analyte.[6][14] However, be aware that TEA can shorten column lifetime and may not be suitable for all applications, especially with mass spectrometry detection.[12]

Parameter Recommendation Rationale
Mobile Phase pH Adjust to pH 2.5 - 3.0 using an appropriate buffer (e.g., phosphate or formate).Suppresses ionization of silanol groups, reducing secondary interactions.[1][12]
Competing Base Add 5-20 mM Triethylamine (TEA) to the mobile phase.TEA masks active silanol sites, preventing interaction with the analyte.[12][14]
  • Utilize Modern, High-Purity Silica Columns (Type B): Modern HPLC columns are often manufactured with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[1][15]

  • Choose End-Capped Columns: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to reduce their activity.[5] Opting for columns with robust end-capping is crucial for analyzing basic compounds.

  • Consider Alternative Stationary Phases: If peak tailing persists, explore columns with different stationary phases that are less prone to silanol interactions. Options include columns with embedded polar groups or polymer-based columns.

  • Prepare Initial Mobile Phase: Prepare your standard mobile phase without any additives.

  • Initial Injection: Inject your imidazole amine standard and record the chromatogram, noting the peak tailing factor.

  • Prepare Modified Mobile Phase: Prepare a new batch of your mobile phase, adding triethylamine to a final concentration of 10 mM.

  • Equilibrate the System: Flush the HPLC system and column with the modified mobile phase for at least 20 column volumes.

  • Modified Injection: Inject the same imidazole amine standard and record the chromatogram.

  • Compare Results: Compare the peak shape and tailing factor from the initial and modified injections. A significant improvement in peak symmetry indicates that silanol interactions were a major contributor to the tailing.

Issue 2: Metal Chelation Effects

The ability of imidazole amines to chelate with metal ions can be a significant, yet often overlooked, cause of peak tailing.

Q: My peak tailing persists even after optimizing the mobile phase and using a high-quality column. Could metal chelation be the issue, and how do I address it?

A: Yes, metal chelation is a strong possibility. Both the column packing material and the stainless-steel components of your HPLC system can be sources of metal ions.[1][16]

Adding a small concentration of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to your mobile phase can be highly effective.[17] These agents will bind to free metal ions in the system, preventing them from interacting with your analyte.[17]

Passivation is the process of treating the stainless-steel surfaces of your HPLC system and column with a chemical solution (often a strong acid like nitric acid) to create a protective oxide layer.[16][17][18] This layer minimizes the leaching of metal ions into the mobile phase.[16][17]

  • System Passivation: This involves flushing the entire HPLC system (injector, tubing, pump heads, etc.) with a passivating agent. Always remove the column before performing system passivation.[18]

  • Column Passivation: Some manufacturers offer columns with "bio-inert" or passivated hardware, which can significantly reduce on-column metal chelation effects.[19]

Caution: Always consult your HPLC instrument manual before proceeding with passivation. Handle strong acids with appropriate personal protective equipment.

  • System Preparation: Remove the column and any guard columns from the system. Replace with a union.

  • Initial Wash: Flush the system with HPLC-grade water for 15-20 minutes.

  • Passivation Step: Flush the system with a 30-35% solution of nitric acid for 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Rinse Thoroughly: Flush the system with copious amounts of HPLC-grade water until the eluent is neutral (check with pH paper).

  • Solvent Equilibration: Flush the system with your mobile phase before reinstalling the column.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the analysis of imidazole amines.

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Chemical Interaction Diagram

This diagram illustrates the key chemical interactions that lead to peak tailing with imidazole amines.

ChemicalInteractions cluster_SilicaSurface Silica Surface cluster_Mitigation Mitigation Strategies Silanol Si-OH (Acidic Silanol Group) Metal M+ (Metal Contaminant) Analyte Imidazole Amine (Basic Analyte) Analyte->Silanol Ion-Exchange Interaction (Causes Tailing) Analyte->Metal Chelation (Causes Tailing) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol Blocks Silanol Site EDTA EDTA (Chelating Agent) EDTA->Metal Binds Metal Ion

Caption: Interactions causing peak tailing and their mitigation.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Published June 9, 2025.
  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. Published December 15, 2025.
  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Published November 27, 2023.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Published February 28, 2018.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Column Equivalent List – Alternatives to W
  • Dolan, J.W. Why Do Peaks Tail?. LCGC North America.
  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Published April 15, 2022.
  • Neue, U.D. HPLC Troubleshooting Guide.
  • Axion Labs. HPLC Peak Tailing. Published February 15, 2022.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Analytics-Shop.
  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Published July 5, 2018.
  • LCGC International. Methods for the Passivation of HPLC Instruments and Columns. Published June 2, 2023.
  • Sychev, K. TO ADD OR NOT TO ADD. HPLC-TODAY. Published 2020.
  • Biotage.
  • Phenomenex.
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Welch Materials. Column Substitution in HPLC: More Than Just Matching Specs. Published September 11, 2025.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Diduco. Passivation of stainless steel-based HPLC and IC instruments.
  • Torontech. 5 Main Types of HPLC Columns Explained. Published July 30, 2025.
  • MicroSolv Technology Corporation. Definition of Passivating and Purging in HPLC. Published February 19, 2026.
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Published December 27, 2023.
  • Element Lab Solutions. Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. Published August 4, 2025.
  • alwsci.
  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • Element Lab Solutions. Peak Tailing in HPLC.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Published July 29, 2025.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Deacon, M. METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Published December 30, 2020.
  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Published July 10, 2025.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Published November 23, 2023.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Guide: 4-Isopropylhistamine vs. Histamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation patterns of 4-isopropylhistamine (4-IPH), a structural analog of histamine often utilized in H3/H4 receptor research. It compares the analytical performance and spectral fingerprint of 4-IPH against the endogenous standard, Histamine .

Executive Summary

4-Isopropylhistamine (4-IPH) serves as a lipophilic analog of histamine. While histamine is highly polar and challenging to retain on standard C18 chromatography, the addition of the isopropyl group at the C4 position of the imidazole ring significantly alters its physicochemical properties. This guide provides a technical comparison of their fragmentation behaviors (MS/MS), highlighting how the isopropyl moiety shifts the mass spectral fingerprint and improves chromatographic retention on Reversed-Phase (RP) systems.

Chemical Profile & Structural Logic

Understanding the structural difference is the prerequisite for interpreting the mass spectra.

FeatureHistamine (Standard) 4-Isopropylhistamine (4-IPH)
IUPAC Name 2-(1H-imidazol-4-yl)ethanamine2-[4-(propan-2-yl)-1H-imidazol-5-yl]ethanamine
Formula C₅H₉N₃C₈H₁₅N₃
Monoisotopic Mass 111.08 Da153.13 Da
Precursor Ion [M+H]⁺ m/z 112 m/z 154
Lipophilicity (LogP) ~ -0.7 (Polar)~ 0.5 (Moderately Lipophilic)
Chromatography Requires HILIC or Ion-PairingRetains well on C18

Fragmentation Mechanics: The Spectral Fingerprint

In Electrospray Ionization (ESI), both molecules form singly charged protonated ions


. The fragmentation pathways follow standard imidazole cleavage rules but with distinct mass shifts due to the isopropyl substituent.
A. Histamine Fragmentation (Reference)

The fragmentation of histamine is well-documented and dominated by the loss of the amino side chain.

  • Precursor: m/z 112.

  • Primary Fragment (m/z 95): Loss of ammonia (

    
    , -17 Da) from the ethylamine side chain. This is the "signature" transition.
    
  • Secondary Fragment (m/z 68): Cleavage of the ethylamine side chain entirely, leaving the protonated imidazole ring (

    
    ).
    
B. 4-Isopropylhistamine Fragmentation (Analyte)

The 4-IPH spectrum mirrors the histamine pathway but is shifted by +42 Da (the mass difference of the isopropyl group


 vs. 

).
  • Precursor: m/z 154.

  • Primary Fragment (m/z 137): Loss of ammonia (

    
    , -17 Da). The mechanism is identical to histamine; the side chain cyclizes or eliminates 
    
    
    
    to form a stable cation.
  • Secondary Fragment (m/z 110/111): Cleavage of the side chain leaving the isopropyl-substituted imidazole ring . Unlike histamine's m/z 68, this ring is heavier.

  • Tertiary Fragment (m/z 95/96): Specific to 4-IPH. High-energy collision can strip the methyl groups from the isopropyl moiety (dealkylation), resulting in fragments that resemble the bare histamine scaffold.

C. Comparative Transition Table (MRM Setup)

Use these transitions for Multiple Reaction Monitoring (MRM) method development.

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)*Type
Histamine 112.195.115 - 20Quantifier (Loss of NH3)
112.168.125 - 30Qualifier (Ring)
4-IPH 154.2 137.2 18 - 22 Quantifier (Loss of NH3)
154.2 110.1 28 - 35 Qualifier (Substituted Ring)
154.2123.125Qualifier (Loss of CH3 from iPr)

> Note: Collision energies are estimates; optimization on your specific instrument (Triple Quad vs. Q-TOF) is required.

Visualizing the Fragmentation Pathway[3]

The following diagram maps the structural causality of the fragmentation. The isopropyl group acts as a spectator during the primary ammonia loss but stabilizes the secondary ring fragment.

G Parent 4-Isopropylhistamine [M+H]+ m/z 154 (Intact Protonated Molecule) Frag1 Fragment A: [M+H - NH3]+ m/z 137 (Deaminated Ethyl-Imidazole) Parent->Frag1 Loss of NH3 (-17 Da) Low CE (15-20 eV) Frag3 Fragment C: [M+H - CH3]+ m/z 139 (Methyl Loss from Isopropyl) Parent->Frag3 Alkyl Cleavage (-15 Da) Medium CE Frag2 Fragment B: [Ring-iPr]+ m/z 110 (Isopropyl-Imidazole Cation) Frag1->Frag2 Side Chain Cleavage High CE (>25 eV)

Caption: Fragmentation cascade of 4-isopropylhistamine. The primary pathway (blue arrow) involves deamination, followed by side-chain cleavage (red arrow) at higher energies.

Experimental Protocol: Self-Validating Workflow

To reliably detect 4-IPH and distinguish it from histamine, use this LC-MS/MS workflow. The "Self-Validating" aspect ensures that retention time shifts confirm the identity before MS detection.

Step 1: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., Waters CORTECS C18 or Agilent ZORBAX Eclipse).

    • Why? Unlike histamine, 4-IPH is lipophilic enough to retain on C18. This separates it from matrix salts and polar interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 50% B over 5 minutes.

    • Validation Check: Histamine will elute near the void volume (tR ~ 0.5 - 1.0 min). 4-IPH should elute significantly later (tR ~ 2.5 - 3.5 min). If they co-elute, your column has collapsed, or the organic content is too high.

Step 2: Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 - 30 V (Keep low to prevent in-source fragmentation of the fragile ethylamine chain).

  • Desolvation Temp: 350°C - 400°C (High temp aids ionization of amines).

Step 3: Confirmation Logic
  • Inject Standard: Run pure 4-IPH. Confirm parent m/z 154.

  • Check In-Source Frag: If you see m/z 137 in the Q1 scan, lower the Cone Voltage.

  • Run Blank: Ensure no carryover (lipophilic amines can stick to tubing).

  • Run Sample: Look for the specific retention time shift relative to histamine.

Performance Comparison Summary

MetricHistamine4-IsopropylhistamineAdvantage
Sensitivity (ESI) High, but prone to suppressionHigh, often better ionization4-IPH (Better desolvation)
Selectivity Low (Common m/z 112 noise)High (Unique m/z 154)4-IPH (Less background noise)
Retention (C18) Poor (Needs HILIC)Good (Standard RP)4-IPH (Easier method dev)
Stability Prone to degradationStable4-IPH

References

  • Histamine Fragmentation Mechanisms

    • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation.[2][3] (2022).[4][5][3][6][7] PubMed.[5] Link

    • Detailing the loss of NH3 and imidazole ring cleavage pathways standard for this class of molecules.
  • LC-MS/MS Methodologies for Histamines

    • Development and Validation of a Liquid-Chromatography Tandem Mass Spectrometry Method to Determine in Vitro and in Vivo Histamine Release. (2015).[4][6][8][9][10] Journal of Pharmaceutical and Biomedical Analysis. Link

    • Provides the baseline protocols for histamine analysis which serve as the control for 4-IPH comparison.
  • Alkyl-Amine Fragmentation Rules

    • Mass Spectrometry - Fragmentation Patterns.[1][11][12][13] Chemistry LibreTexts. Link

    • Supporting the theoretical derivation of the isopropyl group retention and methyl loss p

Sources

A Comparative Guide to the FTIR Spectrum of 2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth interpretation of the Fourier Transform Infrared (FTIR) spectrum for 2-[4-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak-list, offering a comparative analysis grounded in established spectroscopic principles. We will dissect the molecule's structure to predict its spectral features, compare it with analogous compounds like histamine, and provide a robust framework for its empirical identification and characterization.

The Principle: Vibrational Spectroscopy as a Structural Probe

FTIR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[1] For a molecule as complex as this compound, the FTIR spectrum is a composite of the vibrations from its distinct structural components.

Molecular Structure and Expected Vibrational Modes

To interpret the spectrum, we must first deconstruct the target molecule into its constituent functional groups. Each group contributes characteristic absorption bands to the overall spectrum.

Figure 1: Structure of this compound with key functional groups highlighted.

The primary vibrational modes originate from:

  • Primary Amine (-NH₂): Characterized by N-H stretching and bending vibrations.

  • Imidazole Ring: A five-membered aromatic heterocycle with N-H, C-H, C=N, and C=C bonds, each with unique stretching and bending modes.

  • Isopropyl Group (-CH(CH₃)₂): Aliphatic C-H bonds with distinctive bending vibrations due to the gem-dimethyl structure.

  • Ethyl Linker (-CH₂-CH₂-): Standard aliphatic C-H stretching and bending.

Interpreting the Spectrum: A Region-by-Region Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predictive model based on extensive literature data for its constituent parts.

Table 1: Predicted FTIR Absorption Bands and Comparative Analysis
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupComparative Notes (vs. Histamine)
~3500 - 3250Medium, Sharp (2 bands)Asymmetric & Symmetric N-H StretchPrimary AmineSimilar. Primary amines in dilute solution typically show two bands in this region.[2][3][4]
~3200 - 2800Broad, MediumN-H Stretch (H-bonded)Imidazole RingSimilar. The broadness is due to intermolecular hydrogen bonding.[5]
~3150 - 3050Weak to MediumAromatic C-H StretchImidazole RingSimilar. The C-H stretch of the imidazole ring is expected here.[6]
~2960 - 2850StrongAliphatic C-H StretchIsopropyl & EthylDifferent. This region will be more intense and complex than in histamine due to the additional C-H bonds of the isopropyl group.[7]
~1650 - 1580Medium to StrongN-H Bend (Scissoring)Primary AmineSimilar. This is a characteristic peak for primary amines.[3][4]
~1620 - 1450Medium (multiple bands)C=N and C=C Ring StretchImidazole RingSimilar. These bands are characteristic of the imidazole ring structure.[6][8]
~1470 - 1450MediumC-H Bend (Scissoring/Asymmetric)Alkyl (CH₂, CH₃)Different. More pronounced due to the isopropyl group.
~1385 & ~1370Medium, Sharp (doublet)C-H Bend (Symmetric "Umbrella")Isopropyl GroupKey Differentiating Feature. This characteristic doublet confirms the presence of a gem-dimethyl (isopropyl) group.[9]
~1335 - 1020Medium to WeakC-N StretchAmine & ImidazoleSimilar, but may be more complex. Aliphatic C-N stretches are typically in the 1250-1020 cm⁻¹ range.[3]
~910 - 665Broad, StrongN-H Wag (Out-of-Plane Bend)Primary AmineSimilar. This broad absorption is characteristic of primary and secondary amines.[3]
Causality Behind Key Spectral Features:
  • The N-H Stretching Region (4000-2800 cm⁻¹): This region is often complex. The primary amine is expected to show two relatively sharp peaks corresponding to its asymmetric (~3400 cm⁻¹) and symmetric (~3330 cm⁻¹) N-H stretching modes.[2][3] Superimposed on this will be a broader absorption from the N-H group on the imidazole ring, which is typically involved in hydrogen bonding, causing the peak to broaden and shift to a lower wavenumber.[5] Just above 3000 cm⁻¹, a weaker band from the aromatic C-H stretch of the imidazole ring should be visible, while the strong, sharp peaks just below 3000 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in the ethyl and isopropyl groups.[6][7]

  • The Double Bond Region (1700-1500 cm⁻¹): This area is dominated by two key features. The first is the N-H in-plane bending (scissoring) vibration of the primary amine, typically appearing as a medium to strong band between 1650-1580 cm⁻¹.[3] The second set of peaks, usually found between 1620-1450 cm⁻¹, arises from the C=C and C=N stretching vibrations within the imidazole ring, confirming its aromatic character.[6][8]

  • The Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of structural information. The most diagnostic signal for this compound is the isopropyl doublet . The symmetric bending of the two methyl groups in the isopropyl moiety gives rise to a characteristic pair of absorptions around 1385 cm⁻¹ and 1370 cm⁻¹.[9] This feature is absent in histamine and serves as a crucial point of comparison. Additionally, this region contains the C-N stretching vibrations of both the aliphatic amine and the imidazole ring, as well as a very broad, strong absorption from the out-of-plane N-H wag of the primary amine.[3][4]

Figure 2: Correlation of functional groups to their characteristic FTIR absorption regions.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure trustworthy and reproducible data, the following protocol for analysis using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern technique that requires minimal sample preparation and is ideal for liquid or solid samples.[1]

G cluster_workflow ATR-FTIR Experimental Workflow start Start instrument_prep 1. Instrument Preparation (Ensure ATR crystal is clean) start->instrument_prep background_scan 2. Acquire Background Spectrum (Scans air as reference) instrument_prep->background_scan sample_application 3. Apply Sample (Place a small drop on the crystal) background_scan->sample_application sample_scan 4. Acquire Sample Spectrum (Typically 16-32 scans from 4000-400 cm⁻¹) sample_application->sample_scan processing 5. Data Processing (Automatic background subtraction, baseline correction) sample_scan->processing analysis 6. Spectral Analysis (Peak identification and interpretation) processing->analysis cleanup 7. Clean ATR Crystal (Use appropriate solvent, e.g., isopropanol) analysis->cleanup end_node End cleanup->end_node

Figure 3: A standardized workflow for sample analysis using ATR-FTIR.

Methodology:

  • Instrument Preparation: Before analysis, ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a spectrum of the clean crystal to verify its state.

  • Background Acquisition: Acquire a background spectrum of the empty ATR accessory. This measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum by the instrument's software.[1]

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Collect the sample spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from a flat baseline.

  • Analysis: Identify the major absorption peaks and compare them to the predicted values in Table 1 to confirm the presence of the key functional groups.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear signature for its unique structure. The definitive features for its identification are the combination of primary amine N-H stretches (two bands, ~3500-3250 cm⁻¹), the imidazole ring vibrations (~1620-1450 cm⁻¹), and, most critically, the characteristic C-H bending doublet of the isopropyl group (~1385 and 1370 cm⁻¹). By comparing the experimental spectrum to this guide and the known spectrum of a simpler analogue like histamine, researchers can confidently verify the identity and purity of the compound.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Iliescu, T., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionenes. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) histamine and (b) histaminium tetrachlorozincate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Retrieved from [Link]

  • Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine
Reactant of Route 2
2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.